molecular formula C22H22N2O5S B13107717 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one CAS No. 612065-27-7

8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B13107717
CAS No.: 612065-27-7
M. Wt: 426.5 g/mol
InChI Key: XHSTZHVWFJYHTM-UHFFFAOYSA-N
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Description

8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multiple steps, including the formation of the indolizine core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base, such as triethylamine.

    Attachment of the Dimethoxyphenylamino Group: The dimethoxyphenylamino group can be attached through a nucleophilic substitution reaction using 3,5-dimethoxyaniline and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylcarbodiimide (DIC)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one
  • 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-4-one
  • 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-3-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

612065-27-7

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

8-(benzenesulfonyl)-6-(3,5-dimethoxyanilino)-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C22H22N2O5S/c1-28-16-11-15(12-17(13-16)29-2)23-19-14-21(20-9-6-10-24(20)22(19)25)30(26,27)18-7-4-3-5-8-18/h3-5,7-8,11-14,23H,6,9-10H2,1-2H3

InChI Key

XHSTZHVWFJYHTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=CC(=C3CCCN3C2=O)S(=O)(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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